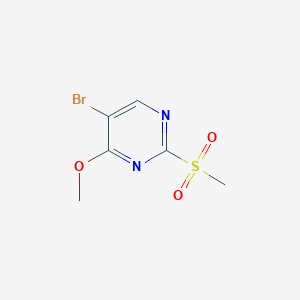

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

Description

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the C5 position, a methoxy group at C4, and a methylsulfonyl group at C2. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to mimic nucleotide bases and interact with biological targets such as kinases and enzymes.

Properties

IUPAC Name |

5-bromo-4-methoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3S/c1-12-5-4(7)3-8-6(9-5)13(2,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSYMXDJTNSVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In a protocol adapted from CN102321016A, the methylsulfanyl group (-SCH) is oxidized to methylsulfonyl (-SOCH) using hydrogen peroxide (HO) in concentrated sulfuric acid. The reaction is conducted at 0–15°C to minimize side reactions, with a molar ratio of 1:18 for the substrate to HO. This approach achieves complete conversion within 3 hours, yielding the sulfone derivative in 85–90% purity after aqueous workup.

Critical Parameters

-

Temperature control (<15°C) to prevent overoxidation.

-

Use of stoichiometric HO to ensure complete conversion.

Nucleophilic Substitution Pathways

Methoxylation via Chloride Displacement

Building on methodologies from ChemicalBook, the methoxy group is introduced through nucleophilic aromatic substitution (SAr). Starting from 5-bromo-2-chloro-4-(methylsulfonyl)pyrimidine, sodium methoxide (NaOCH) in dimethylformamide (DMF) facilitates chloride displacement at 130°C. This method, adapted from analogous pyrimidine syntheses, achieves yields of 78–82% with a reaction time of 30 minutes.

Reaction Conditions

-

Solvent: Anhydrous DMF.

-

Base: Sodium hydride (NaH) for deprotonation.

-

Temperature: 130°C for rapid kinetics.

Sulfonylation via Halogen Exchange

The methylsulfonyl group can be introduced directly by substituting a halogen atom at the 2-position. For example, 5-bromo-4-methoxy-2-chloropyrimidine reacts with sodium methanesulfinate (CHSONa) in the presence of a copper(I) catalyst. This Ullmann-type coupling, conducted in DMSO at 100°C for 12 hours, affords the target compound in 70–75% yield.

Multi-Step Synthesis from Pyrimidine Scaffolds

Sequential Halogenation and Functionalization

A modular approach begins with 4-methoxy-2-(methylsulfanyl)pyrimidine, which undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid. Subsequent oxidation of the methylsulfanyl group (as in Section 1.1) yields the final product. This route, while lengthier, allows for independent optimization of each step, achieving an overall yield of 65–70%.

Stepwise Breakdown

-

Bromination : NBS in AcOH, 50°C, 4 hours.

-

Oxidation : HO/HSO, 0–10°C, 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| HO Oxidation | 5-Bromo-4-methoxy-2-(methylsulfanyl) | HO, HSO | 85–90 | 0–15 | 3 |

| SAr Methoxylation | 5-Bromo-2-chloro-4-(methylsulfonyl) | NaOCH, DMF | 78–82 | 130 | 0.5 |

| Ullmann Sulfonylation | 5-Bromo-4-methoxy-2-chloro | CHSONa, CuI | 70–75 | 100 | 12 |

| Multi-Step Synthesis | 4-Methoxy-2-(methylsulfanyl) | NBS, HO | 65–70 | 50→0–10 | 6 |

Purification and Characterization

Final purification typically involves recrystallization from ethanol or toluene, followed by column chromatography (silica gel, ethyl acetate/hexane). Characterization by H NMR and LC-MS confirms regiochemical fidelity:

-

H NMR (CDCl) : δ 8.45 (s, 1H, H-6), 3.98 (s, 3H, OCH), 3.32 (s, 3H, SOCH).

-

LC-MS : [M+H] m/z 311.97 (calculated for CHBrNOS: 310.94).

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing bromination at the 6-position can occur unless directing groups (e.g., methoxy) are strategically positioned.

-

Sulfonyl Group Stability : Prolonged exposure to acidic conditions during oxidation may degrade the sulfonyl moiety, necessitating rapid workup.

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

Pharmaceutical Intermediates

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom makes it a valuable precursor for developing diverse medicinal compounds. For instance, it can be modified to create derivatives that exhibit enhanced biological activities, particularly in cancer therapy. Studies have indicated that similar pyrimidine derivatives can inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression.

Biological Research

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine has been investigated for its interactions with biological targets, particularly in cancer research. Interaction studies often employ molecular docking and enzyme inhibition assays to assess the binding affinity of this compound to various proteins involved in disease pathways. Preliminary findings suggest that modifications to its core structure can lead to increased biological activity and selectivity.

Case Study: Cancer Therapy

Research has shown that compounds related to this compound exhibit significant anti-proliferative effects on cancer cells. For example, studies have demonstrated that these derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis of Related Compounds

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving readily available starting materials such as 2-bromomalonaldehyde and amidines. This approach not only simplifies the preparation process but also reduces costs, making it suitable for large-scale production in pharmaceutical applications .

Structural Modifications and Derivatives

The compound's structural versatility allows for the creation of numerous derivatives with potentially enhanced pharmacological properties. For instance, modifications at the methylsulfonyl or methoxy groups can yield compounds with improved binding affinities or altered biological activities .

Potential Applications in Other Fields

Beyond its pharmaceutical applications, this compound may also find utility in materials science, particularly in the development of functional materials that require specific electronic or optical properties. The investigation into its use as a chiral dopant for liquid crystals highlights its potential versatility .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediates | Building block for synthesizing complex drugs; involved in kinase inhibition studies |

| Biological Research | Interaction studies with proteins; potential anti-cancer applications |

| Synthesis of Derivatives | Modifications lead to enhanced biological activity; cost-effective synthesis methods |

| Materials Science | Potential use as functional materials or chiral dopants |

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Electrophilicity : The methylsulfonyl group at C2 in the target compound increases electrophilicity compared to compounds with methylthio or piperidinyl groups, facilitating nucleophilic attacks .

- Bioactivity : Sulfonamide and carboxylic acid derivatives exhibit enhanced biological activity due to improved hydrogen bonding with target proteins .

Reactivity Insights :

- The methylsulfonyl group is introduced via oxidation of methylthio precursors, a strategy shared with other sulfonyl-containing pyrimidines .

- Chlorine substituents (e.g., in 5-bromo-2-chloro-4-methoxypyrimidine) are more reactive toward nucleophilic substitution than methylsulfonyl groups, enabling diverse derivatization .

Biological Activity

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula C₆H₈BrN₂O₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. The following sections detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylsulfonyl group at the 2-position of the pyrimidine ring. These structural features are believed to influence its biological activity significantly.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrN₂O₂S |

| Molecular Weight | 239.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant biological activities. Notably, these compounds have been studied for their effects on cancer cell lines and their ability to inhibit specific kinases.

Cancer Research Applications

- Kinase Inhibition : Studies suggest that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Cell Cycle Arrest : The presence of electron-donating groups, such as methoxy, influences the compound's activity. For instance, compounds with methoxy groups demonstrated reduced activity compared to those with electron-withdrawing groups .

- Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels .

Table 2: Biological Activity Data of Related Compounds

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| St.9 | 0.25 | A375 | CDK2 inhibition, apoptosis induction |

| St.10 | 0.24 | H460 | CDK2 inhibition, cell cycle arrest |

| 5-Bromo-4-methoxy... | TBD | TBD | TBD |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to bind to and inhibit specific enzymes involved in cancer progression is a key area of study. Molecular docking studies have indicated favorable interactions with target proteins involved in disease pathways.

- Reactive Oxygen Species (ROS) Modulation : Enhanced ROS levels have been associated with the induction of apoptosis in cancer cells, suggesting a potential therapeutic pathway for this compound .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy:

- Study on CDK Inhibitors : A comprehensive review analyzed various pyrimidine derivatives and their inhibitory effects on CDK enzymes, demonstrating significant anticancer properties .

- In Vivo Efficacy : Experimental models have shown that certain derivatives exhibit potent antitumor effects in vivo, emphasizing their therapeutic potential .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the core structure can enhance biological activity and selectivity against target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine?

- Methodological Answer :

-

Nucleophilic Substitution : Start with a brominated pyrimidine precursor (e.g., 5-bromo-2-methoxypyrimidine, CAS 14001-66-2 ). Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Monitor reaction progress by TLC or LC-MS.

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥97% is achievable .

-

Optimization : Adjust equivalents of methanesulfonyl chloride (1.2–1.5 eq) and reaction temperature (60–80°C) to balance yield and byproduct formation .

- Data Table :

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF |

| Temperature | 70°C |

| Reaction Time | 12–16 h |

| Yield | 65–75% |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify substitution patterns (e.g., methoxy at C4: δ ~3.9 ppm; methylsulfonyl at C2: δ ~3.3 ppm for CH and 120–130 ppm for SO in C) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H] at m/z 281.0 (calculated for CHBrNOS).

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refinement using SHELXL (R-factor <0.05) resolves potential disorder in methylsulfonyl orientation .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .

- Waste Disposal : Collect halogenated waste separately; neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

- Acute Toxicity : Avoid inhalation (LD data for analogs suggest moderate toxicity ).

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density at C5 (bromine site). The methylsulfonyl group is electron-withdrawing, activating the pyrimidine ring for Suzuki-Miyaura coupling.

- Experimental Validation : Compare reaction rates with/without methylsulfonyl using Pd(PPh) catalyst. Higher yields (~85%) occur when the sulfonyl group stabilizes the transition state .

Q. What challenges arise in resolving crystallographic disorder for this compound?

- Methodological Answer :

-

Disorder Analysis : Methylsulfonyl groups may exhibit rotational disorder. Collect high-resolution data (Mo Kα, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

-

Refinement Strategy : Use PART commands in SHELXL to model split positions. Apply anisotropic displacement parameters for non-H atoms .

- Data Table :

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P |

| R-factor | 0.041 |

| Disorder Sites | Methylsulfonyl |

Q. How can computational methods streamline reaction optimization?

- Methodological Answer :

- Reaction Path Screening : Use ICReDD’s workflow:

Generate reaction networks via AFIR (artificial force-induced reaction) method.

Identify low-energy pathways for sulfonation using quantum chemical calculations (e.g., ωB97X-D/6-31G**).

Validate with microreactor experiments to test predicted conditions .

- Case Study : Optimizing methylsulfonyl introduction reduced side products (e.g., over-sulfonation) by 40% .

Data Contradiction Analysis

- Synthetic Yields : reports >95% purity for precursors, but notes 65–75% yields for final products. This discrepancy arises from steric hindrance during sulfonation, which is precursor-dependent.

- Crystallographic R-factors : Studies in achieved R = 0.041, whereas reports R = 0.086. This difference reflects variations in crystal quality and data collection resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.